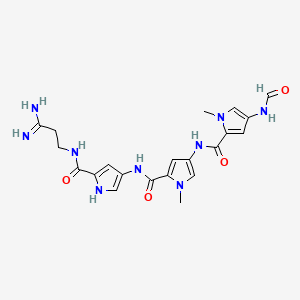
2-Hydroxy-4-sulfanylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-4-sulfanylbutanoic acid is an organic compound with the molecular formula C4H8O3S It is characterized by the presence of a hydroxyl group (-OH) and a sulfanyl group (-SH) attached to a butanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-sulfanylbutanoic acid typically involves the reaction of 2-hydroxybutanoic acid with thiol-containing reagents under controlled conditions. One common method is the nucleophilic substitution reaction where the hydroxyl group is replaced by a sulfanyl group using thiol reagents in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions: 2-Hydroxy-4-sulfanylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acids.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted butanoic acids.
科学的研究の応用
2-Hydroxy-4-sulfanylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 2-Hydroxy-4-sulfanylbutanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfanyl groups allow it to participate in various biochemical reactions, including enzyme catalysis and redox reactions. These interactions can influence metabolic pathways and cellular processes.
類似化合物との比較
2-Hydroxybutanoic acid: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
4-Sulfanylbutanoic acid: Lacks the hydroxyl group, affecting its solubility and reactivity.
2-Hydroxy-4-methylbutanoic acid: Contains a methyl group instead of a sulfanyl group, altering its chemical properties.
Uniqueness: 2-Hydroxy-4-sulfanylbutanoic acid is unique due to the presence of both hydroxyl and sulfanyl groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
特性
CAS番号 |
84658-33-3 |
|---|---|
分子式 |
C4H8O3S |
分子量 |
136.17 g/mol |
IUPAC名 |
2-hydroxy-4-sulfanylbutanoic acid |
InChI |
InChI=1S/C4H8O3S/c5-3(1-2-8)4(6)7/h3,5,8H,1-2H2,(H,6,7) |
InChIキー |
WXSBDZFLJWDGDP-UHFFFAOYSA-N |
正規SMILES |
C(CS)C(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


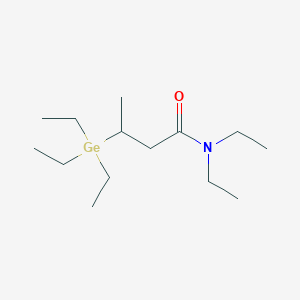
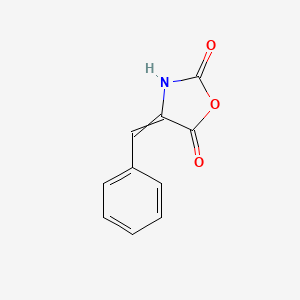
![1-[Bromo(nitro)methyl]-4-methylbenzene](/img/structure/B14409327.png)
![[2-Oxo-3-(sulfanylmethyl)azepan-1-yl]acetic acid](/img/structure/B14409342.png)
![1,2,3,4,5-Pentafluoro-6-[(3,4,5-trichlorophenoxy)methyl]benzene](/img/structure/B14409348.png)
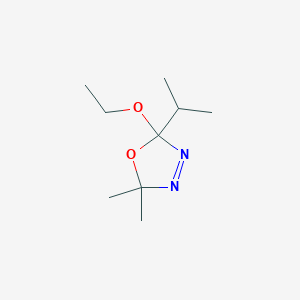
![2-Propanol, 1-[(1H-indol-3-yl)oxy]-3-[(1-methylethyl)amino]-](/img/structure/B14409359.png)
![2-[(Butylsulfanyl)methyl]isoquinolin-2-ium chloride](/img/structure/B14409367.png)
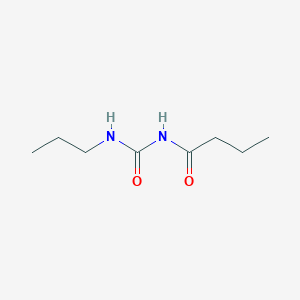
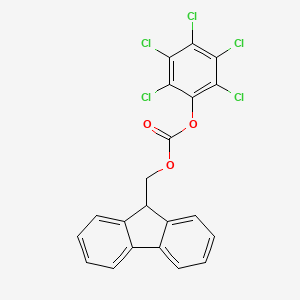
![2-({[(4-Chlorophenyl)sulfanyl]methyl}sulfanyl)-1-methylpyridin-1-ium chloride](/img/structure/B14409408.png)

![1-(7-Methyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)octadecan-1-one](/img/structure/B14409418.png)
